3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-
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Overview
Description
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is an organic compound with a unique structure that combines a butenol backbone with a methylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- typically involves the reaction of 3-buten-1-ol with a methylsulfonyl phenyl derivative under specific conditions. One common method involves the use of a cerium catalyst for the dehydration of 1,4-butanediol to produce 3-buten-1-ol, which is then reacted with a methylsulfonyl phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using cerium catalysts, followed by the reaction with methylsulfonyl phenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic addition reactions, where it interacts with nucleophiles in biological systems . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methylsulfonyl group.
2-(4-methylsulfonyl phenyl) indole derivatives: Possess similar functional groups but different core structures.
Uniqueness
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is unique due to the presence of both the butenol backbone and the methylsulfonyl phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(E)-4-(2-methylsulfonylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O3S/c1-15(13,14)11-8-3-2-6-10(11)7-4-5-9-12/h2-4,6-8,12H,5,9H2,1H3/b7-4+ |
InChI Key |
HDYGVSATRGQRMH-QPJJXVBHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1/C=C/CCO |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=CCCO |
Origin of Product |
United States |
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